molecular formula C11H20O B1235092 (3S,5Z)-(+)-1,5-undecadien-3-ol CAS No. 81703-01-7

(3S,5Z)-(+)-1,5-undecadien-3-ol

Cat. No. B1235092
CAS RN: 81703-01-7
M. Wt: 168.28 g/mol
InChI Key: JYWXEBALSPBIIA-TYBABMIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,5Z)-(+)-1,5-undecadien-3-ol is a natural product found in Dictyopteris latiuscula with data available.

Scientific Research Applications

Synthesis and Oxidation Studies
Substituted 1,5-hexadien-3-ols, closely related to (3S,5Z)-(+)-1,5-undecadien-3-ol, have been synthesized through various methods including the [2,3]-Wittig rearrangement and reactions of 1-(2-alkenyl)-2-chloromethyloxiranes. These compounds were subjected to oxidation using different oxidants like pyridinium chlorochromate (PCC) and zinc chlorochromate (ZCC), leading to the formation of carbonyl compounds. The oxidation process was studied to understand the reactivity and potential applications of these compounds in various fields including organic synthesis and material science Servi, S., Cansiz, A., Acar, A., & Koparır, M. (2001). Russian Journal of Organic Chemistry.

Pheromone Synthesis
The compound has been implicated in the synthesis of insect pheromones, demonstrating its utility in the field of agricultural chemistry and pest management. Research includes the development of new methodologies for the preparation of alkadienyl systems found in several insect pheromones, showcasing the importance of (3S,5Z)-(+)-1,5-undecadien-3-ol derivatives in synthesizing key components of insect sex pheromones Ragoussis, V., Panopoulou, M., & Ragoussis, N. (2004). Journal of Agricultural and Food Chemistry.

Biological Activity Studies
(3S,5Z)-(+)-1,5-undecadien-3-ol and its derivatives have been studied for their potential biological activities, including as precursors to male-gamete attractants in marine algae. Such studies are crucial for understanding the chemical ecology and reproductive biology of marine organisms, highlighting the broader implications of this compound in marine biology and environmental science Knnwnxn, T., Kodama, K., & Hatanaka, A. (2007).

properties

CAS RN

81703-01-7

Product Name

(3S,5Z)-(+)-1,5-undecadien-3-ol

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(3S,5Z)-undeca-1,5-dien-3-ol

InChI

InChI=1S/C11H20O/c1-3-5-6-7-8-9-10-11(12)4-2/h4,8-9,11-12H,2-3,5-7,10H2,1H3/b9-8-/t11-/m1/s1

InChI Key

JYWXEBALSPBIIA-TYBABMIJSA-N

Isomeric SMILES

CCCCC/C=C\C[C@@H](C=C)O

SMILES

CCCCCC=CCC(C=C)O

Canonical SMILES

CCCCCC=CCC(C=C)O

synonyms

dictyoprolenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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